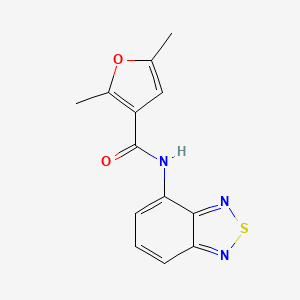
N-(2,1,3-ベンゾチアジアゾール-4-イル)-2,5-ジメチルフラン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy
科学的研究の応用
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, in industry, it is used in the development of optoelectronic devices and materials .
準備方法
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
化学反応の分析
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide can be compared with other benzothiadiazole derivatives, such as N-(2,1,3-benzothiadiazol-4-yl)acetamide and 4,7-bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide lies in its specific combination of benzothiadiazole and furan moieties, which confer distinct chemical and physical properties.
生物活性
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 252.31 g/mol
The presence of the benzothiadiazole moiety is significant as it is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In vitro evaluations demonstrated that N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction via caspase activation |
| SK-Hep-1 | 20 | Modulation of Bcl-2 family proteins |
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in neuroprotection and could be beneficial in conditions such as Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide against various pathogens. The results showed a notable reduction in bacterial load in treated cultures compared to controls, highlighting its potential as a therapeutic agent in infectious diseases .
Study 2: Cancer Cell Apoptosis
In another investigation focusing on cancer therapy, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptotic cell death, with significant morphological changes observed under microscopy . This study suggests a promising avenue for further development in anticancer therapies.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-6-9(8(2)18-7)13(17)14-10-4-3-5-11-12(10)16-19-15-11/h3-6H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSKUUMMFCKZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














